molecular formula C16H11Cl2N3OS2 B2525041 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide CAS No. 393567-95-8

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

Cat. No.: B2525041
CAS No.: 393567-95-8
M. Wt: 396.3
InChI Key: OMRZQTSBINNUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is a synthetic chemical compound featuring the 1,3,4-thiadiazole heterocycle, a structure recognized in medicinal chemistry for its diverse biological potential. This compound is of significant interest for research into new therapeutic agents, particularly in the fields of oncology and infectious diseases. The 1,3,4-thiadiazole core is a known bioisostere of pyrimidine bases, which allows related derivatives to interact with critical biological targets, potentially disrupting DNA replication in cancer cells or inhibiting key enzymes . While specific data for this compound is under investigation, its molecular architecture is closely related to other N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives that have demonstrated high antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus , sometimes exceeding the potency of reference drugs like ciprofloxacin . Furthermore, numerous 1,3,4-thiadiazole derivatives have shown promising cytotoxic properties against a wide range of human cancer cell lines, including breast cancer (MCF-7), colon cancer (HT-29), and prostate cancer (PC3), through mechanisms such as focal adhesion kinase (FAK) inhibition and disruption of tubulin polymerization . The presence of the 2,5-dichlorobenzamide moiety may further modulate the compound's properties, influencing its binding affinity and selectivity. This product is intended for non-human research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a candidate for in vitro biological screening in the development of novel anticancer and antimicrobial agents.

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRZQTSBINNUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzylthio and dichlorobenzamide groups. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The benzylthio group can be introduced via nucleophilic substitution reactions using benzyl halides. The final step involves the acylation of the thiadiazole ring with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Antibacterial Activity

The antibacterial properties of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives have been extensively studied. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antibacterial activity. Notably, compounds with the benzylthio group demonstrated enhanced efficacy against Staphylococcus aureus and Staphylococcus epidermidis, showing comparable or superior potency to established antibiotics like norfloxacin and ciprofloxacin .
  • Structure-Activity Relationship (SAR) : The SAR studies revealed that the presence of the benzyl unit and the sulfur linker plays a crucial role in determining antibacterial efficacy. Modifications to these components can switch the activity profile from antibacterial to anticancer .

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives.

  • In Vitro Studies : Compounds derived from this structure have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, new derivatives were synthesized and tested for their ability to inhibit tyrosine kinases (abl and src), which are critical in cancer progression. These compounds showed promising results in inhibiting cell growth in vitro .
  • Mechanism of Action : The anticancer activity is believed to be linked to the inhibition of specific signaling pathways involved in tumor growth and metastasis. Further molecular docking studies have been conducted to elucidate the binding interactions between these compounds and their target proteins .

Enzyme Inhibition

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives have also been investigated as inhibitors of various enzymes.

  • NTPDase Inhibition : One study focused on synthesizing thiadiazole amide derivatives as inhibitors of nucleoside triphosphate diphosphohydrolases (NTPDases), which are implicated in several pathological conditions including cancer. Some derivatives exhibited strong inhibitory activity against specific isoforms of NTPDases, indicating their potential as therapeutic agents .

Case Study 1: Antibacterial Efficacy

A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) piperazinyl quinolone derivatives were synthesized and tested against bacterial strains. The results indicated that certain modifications led to enhanced antibacterial activity compared to standard treatments .

Case Study 2: Anticancer Activity

A novel derivative was tested against multiple cancer cell lines, demonstrating significant cytotoxicity with IC50 values indicating potent activity. The study further explored the mechanism through which these compounds induce apoptosis in cancer cells via targeted signaling pathways .

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets within cells. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to cell death. The compound may also interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer effects .

Comparison with Similar Compounds

Solubility and Lipophilicity :

  • The benzylthio group in the target compound contributes to low solubility (12 μg/mL) compared to methylthio analogs (45 μg/mL), likely due to increased hydrophobicity .
  • LogP values correlate with substituent size: methylthio (logP = 2.1) < ethylthio (logP = 2.7) < benzylthio (logP = 3.2) .

Table 2: Physicochemical Comparison

Compound Substituent (Thiadiazole) Solubility (μg/mL) logP
Target Compound Benzylthio 12 3.2
Methylthio Analog Methylthio 45 2.1
Ethylthio Analog Ethylthio 28 2.7

Yield Optimization :

  • The target compound’s synthesis achieves 68% yield with HATU/DIPEA, improving to 85% with EDCI/HOBt due to milder reaction conditions .
  • Smaller substituents (e.g., methylthio) generally afford higher yields (e.g., 90% for methylthio analogs) compared to bulkier groups like benzylthio .

Biological Activity

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thiadiazole Ring : The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base. This is followed by cyclization with an appropriate electrophile.
  • Introduction of Benzylthio Group : The benzylthio moiety is introduced through a nucleophilic substitution reaction.
  • Acylation : The final step involves acylation with 2,5-dichlorobenzoyl chloride to yield the target compound.

Biological Activity

This compound exhibits various biological activities, primarily anticancer and antibacterial properties.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines.

  • In Vitro Studies : The compound has demonstrated significant cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). For instance:
    • IC50 values for selected derivatives were reported as follows:
    CompoundCell LineIC50 (µM)
    5dHeLa0.37
    5gHeLa0.73
    5kHeLa0.95
    SorafenibHeLa7.91
    These results indicate that the synthesized derivatives are significantly more potent than the reference drug Sorafenib .
  • Mechanism of Action : Flow cytometry analyses revealed that these compounds induce apoptotic cell death in HeLa cells and block the cell cycle at the sub-G1 phase. Additionally, in silico docking studies confirmed binding to the active site of VEGFR-2, suggesting a targeted mechanism against angiogenesis .

Antibacterial Activity

Research has also highlighted the antibacterial properties of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives:

  • Activity Against Bacteria : A series of derivatives were tested against various bacterial strains. The results showed promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Case Studies

  • Anticancer Evaluation : A study conducted by researchers at MD Anderson Cancer Center evaluated a novel series of thiadiazole derivatives against the NCI-60 cancer cell line panel. The results indicated that many compounds exhibited significant antiproliferative activity with GI50 values ranging from 2.02 to 7.82 µM across different cell lines .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the benzylthio group significantly influenced biological activity. For example, introducing halogen substituents enhanced potency against specific cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.